molecular formula C20H19Cl2NO5S B3575522 Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate

Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate

Cat. No.: B3575522
M. Wt: 456.3 g/mol
InChI Key: KXOXWMMVXNZNHL-UHFFFAOYSA-N
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Description

WAY-301423 is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique properties and potential applications in chemistry, biology, and medicine. This compound is often studied for its interactions and effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-301423 involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.

Industrial Production Methods

In an industrial setting, the production of WAY-301423 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity of the compound. Industrial production methods may include continuous flow reactors, which allow for better control of reaction conditions and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

WAY-301423 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving WAY-301423 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by catalysts such as palladium or platinum.

Major Products

The major products formed from the reactions of WAY-301423 depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

WAY-301423 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical studies.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.

    Medicine: WAY-301423 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of WAY-301423 involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Properties

IUPAC Name

phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO5S/c21-16-12-17(22)19(29(26,27)23-9-5-2-6-10-23)11-15(16)20(25)28-13-18(24)14-7-3-1-4-8-14/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOXWMMVXNZNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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